![molecular formula C14H10O2 B14749634 2H,10H-Fluoreno[1,2-D][1,3]dioxole CAS No. 240-12-0](/img/structure/B14749634.png)
2H,10H-Fluoreno[1,2-D][1,3]dioxole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H,10H-Fluoreno[1,2-D][1,3]dioxole: is a heterocyclic compound that features a fused ring system combining fluorene and dioxole structures
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H,10H-Fluoreno[1,2-D][1,3]dioxole typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of fluorene derivatives with dioxole precursors in the presence of a catalyst can yield the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to produce the compound at a commercial scale .
化学反応の分析
Types of Reactions
2H,10H-Fluoreno[1,2-D][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or hydrocarbons .
科学的研究の応用
2H,10H-Fluoreno[1,2-D][1,3]dioxole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anti-seizure and anticancer properties
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials, such as polymers with unique optical properties.
作用機序
The mechanism of action of 2H,10H-Fluoreno[1,2-D][1,3]dioxole involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with receptors or enzymes, leading to modulation of cellular processes. Detailed studies have shown that it can affect pathways related to seizure activity and cancer cell proliferation .
類似化合物との比較
Similar Compounds
- 10H-Fluoreno[1,2-d]-1,3-dioxole
- 1,3-Dioxolo-chromeno derivatives
Uniqueness
2H,10H-Fluoreno[1,2-D][1,3]dioxole is unique due to its specific fused ring structure, which imparts distinct chemical and physical properties.
特性
CAS番号 |
240-12-0 |
|---|---|
分子式 |
C14H10O2 |
分子量 |
210.23 g/mol |
IUPAC名 |
10H-indeno[1,2-g][1,3]benzodioxole |
InChI |
InChI=1S/C14H10O2/c1-2-4-10-9(3-1)7-12-11(10)5-6-13-14(12)16-8-15-13/h1-6H,7-8H2 |
InChIキー |
JUFBITLPRIHOCE-UHFFFAOYSA-N |
正規SMILES |
C1C2=CC=CC=C2C3=C1C4=C(C=C3)OCO4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[5-(Piperidin-1-yl)penta-2,4-dien-1-ylidene]piperidin-1-ium perchlorate](/img/structure/B14749555.png)

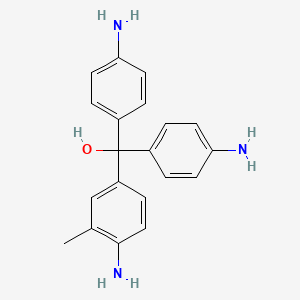


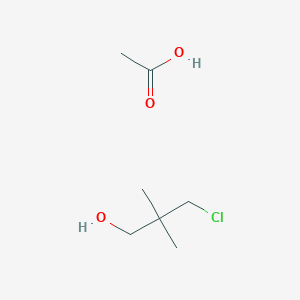
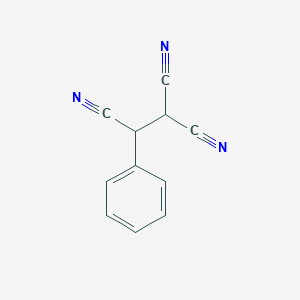
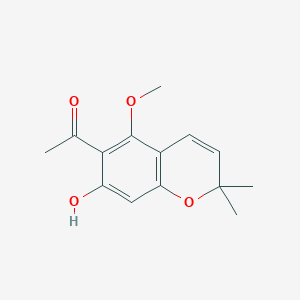
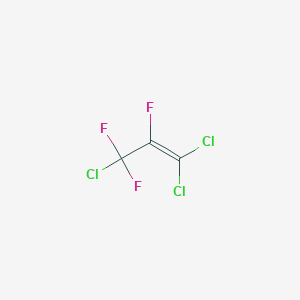

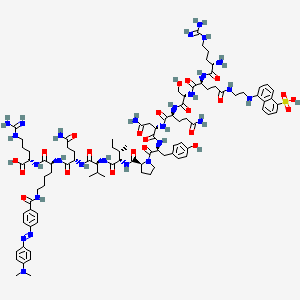
![(E)-4-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobut-2-enoic acid](/img/structure/B14749624.png)
![((3aR,6S,6aR)-6-((4-methoxybenzyl)oxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxole-5,5-diyl)dimethanol](/img/structure/B14749644.png)

